molecular formula C25H20N2O4S B2867747 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 681229-96-9

4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2867747
CAS No.: 681229-96-9
M. Wt: 444.51
InChI Key: LGNPGPZJKOIAOT-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a 1,3-thiazol-2-yl moiety. The thiazole ring is substituted at the 4-position with a 2,5-dimethoxyphenyl group, while the benzamide moiety features a 4-benzoyl substituent. This structural architecture positions it within a broader class of thiazole-containing benzamide derivatives, which are frequently explored for their biological activities, including kinase inhibition, antimicrobial properties, and modulation of protein-protein interactions .

The 4-benzoyl group may contribute to π-π stacking interactions in molecular recognition processes .

Properties

IUPAC Name

4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-30-19-12-13-22(31-2)20(14-19)21-15-32-25(26-21)27-24(29)18-10-8-17(9-11-18)23(28)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNPGPZJKOIAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzoyl and benzamide groups. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The 4-benzoyl group in the target compound distinguishes it from analogues with 2-phenoxy or 4-methoxy groups, which may alter steric bulk and electronic distribution .
  • Methoxy Groups : The 2,5-dimethoxyphenyl substituent on the thiazole ring is conserved in several analogues (e.g., ), suggesting its role in target engagement through hydrogen bonding or planar aromatic interactions .

Biological Activity

The compound 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-derived benzamide that has garnered attention for its potential biological activities. This article reviews the biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure

The molecular formula of the compound is C23H22N2O2SC_{23}H_{22}N_2O_2S, and its structure features a benzamide core substituted with a thiazole moiety and a dimethoxyphenyl group. This structural configuration is critical for its biological activity.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to This compound can inhibit cancer cell proliferation effectively.

  • Case Study : A study on thiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The presence of electron-donating groups like methoxy enhances these effects by stabilizing the interaction with target proteins.
CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Jurkat (anti-Bcl-2)
Compound 101.98 ± 1.22A-431

2. Anti-inflammatory Activity

Thiazole-containing compounds have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.

  • Research Findings : Inflammation models have demonstrated that thiazole derivatives can reduce levels of TNF-alpha and IL-6 in vitro, suggesting a promising role in managing inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been documented extensively. Compounds similar to This compound have shown effectiveness against various bacterial strains.

  • Study Example : A series of thiazole derivatives were tested against Staphylococcus aureus and exhibited comparable activity to standard antibiotics like norfloxacin . The presence of substituents such as methoxy groups significantly enhanced their antimicrobial efficacy.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusSimilar to norfloxacin

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:

  • The presence of dimethoxy groups on the phenyl ring has been correlated with increased anticancer activity.
  • Substituents at specific positions on the thiazole ring influence binding affinity to target proteins, enhancing both anticancer and anti-inflammatory activities .

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